

# 6-Methyl-2-pyridinemethanol: A Technical Guide for Advanced Synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Methyl-2-pyridinemethanol

Cat. No.: B071962

[Get Quote](#)

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the use of **6-Methyl-2-pyridinemethanol** (CAS No. 1122-71-0). It provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a focus on practical, field-tested insights and methodologies.

## Executive Summary: A Versatile Pyridinic Building Block

**6-Methyl-2-pyridinemethanol**, a substituted pyridine derivative, is a cornerstone in the synthesis of complex organic molecules. Its bifunctional nature, possessing both a reactive hydroxyl group and a pyridine ring, allows for a diverse range of chemical transformations. This guide will elucidate the strategic advantages of employing this molecule in the design and synthesis of novel compounds, particularly within the pharmaceutical and materials science landscapes.

## Core Physicochemical & Spectroscopic Data

A foundational understanding of the physicochemical and spectroscopic characteristics of **6-Methyl-2-pyridinemethanol** is essential for its effective application and quality control.

### Table 1: Physicochemical Properties

Property	Value
CAS Number	1122-71-0[1]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO[1]
Molecular Weight	123.15 g/mol [1]
Appearance	White to off-white solid[1]
Melting Point	32-34 °C[1]
Boiling Point	105-108 °C at 12 mmHg
Solubility	Soluble in water, methanol, ethanol, and chloroform.

## Spectroscopic Profile: A Structural Signature

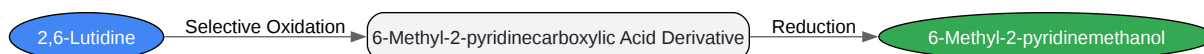
The identity and purity of **6-Methyl-2-pyridinemethanol** are unequivocally established through a combination of spectroscopic techniques.

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum provides distinct signals corresponding to the methyl, methylene, and aromatic protons. The aromatic region typically shows a characteristic splitting pattern for the three protons on the substituted pyridine ring.
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance):** The <sup>13</sup>C NMR spectrum will display seven unique carbon signals, which can be assigned to the methyl carbon, the methylene carbon, and the five distinct carbons of the pyridine ring.
- Infrared (IR) Spectroscopy:** The IR spectrum is dominated by a broad absorption band in the 3300-3100 cm<sup>-1</sup> region, characteristic of the O-H stretching vibration of the alcohol. Other significant peaks include those for C-H and C=N/C=C bonds.[2][3]
- Mass Spectrometry (MS):** Mass spectral analysis will confirm the molecular weight with a prominent molecular ion peak at m/z = 123.15.

# Synthesis and Production: From Precursor to Product

The most prevalent synthetic route to **6-Methyl-2-pyridinemethanol** commences with the selective oxidation of 2,6-lutidine (2,6-dimethylpyridine).

## Synthesis Pathway Overview



[Click to download full resolution via product page](#)

Caption: General synthesis pathway from 2,6-lutidine.

## Detailed Laboratory-Scale Synthesis Protocol

This protocol is a conceptualized procedure based on established chemical principles for the selective oxidation and subsequent reduction of 2,6-lutidine.

### Step 1: Selective Mono-oxidation of 2,6-Lutidine

- **Rationale:** The selective oxidation of one methyl group of 2,6-lutidine to a carboxylic acid is the critical step. This can be achieved using various oxidizing agents, with careful control of stoichiometry and reaction conditions to minimize over-oxidation. A patented method utilizes hydrogen peroxide with a tungsten-based catalyst.<sup>[4]</sup>
- **Procedure:**
  - In a reaction vessel, dissolve 2,6-lutidine in glacial acetic acid.
  - Add a catalytic amount of a tungsten-based catalyst (e.g., sodium tungstate).
  - Slowly add hydrogen peroxide to the mixture while maintaining the temperature below 40 °C.

- After the initial exothermic reaction subsides, gently heat the mixture to ensure complete conversion.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, neutralize the reaction mixture and extract the 6-methyl-2-pyridinecarboxylic acid.

## Step 2: Reduction of 6-Methyl-2-pyridinecarboxylic Acid

- Rationale: The carboxylic acid is reduced to the corresponding primary alcohol. Lithium aluminum hydride ( $\text{LiAlH}_4$ ) is a powerful and effective reagent for this transformation.
- Procedure:
  - In a separate, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend  $\text{LiAlH}_4$  in an anhydrous ether solvent such as tetrahydrofuran (THF).
  - Cool the suspension in an ice bath.
  - Slowly add a solution of 6-methyl-2-pyridinecarboxylic acid in THF to the  $\text{LiAlH}_4$  suspension.
  - After the addition is complete, allow the reaction to stir at room temperature.
  - Monitor the reaction by TLC.
  - Carefully quench the reaction by the sequential addition of water and an aqueous base solution.
  - Filter the resulting aluminum salts and extract the aqueous layer with an organic solvent.
  - Dry the combined organic extracts, remove the solvent under reduced pressure, and purify the crude product by distillation or chromatography to yield **6-Methyl-2-pyridinemethanol**.

## Chemical Reactivity and Synthetic Utility

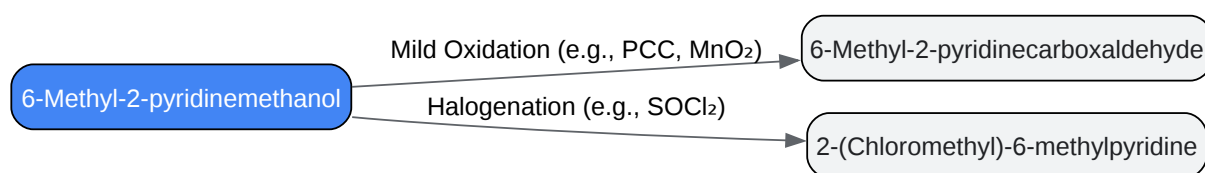
The dual functionality of **6-Methyl-2-pyridinemethanol** provides two primary sites for chemical modification: the hydroxyl group and the pyridine ring.

### Transformations of the Hydroxymethyl Group

The alcohol moiety is a versatile handle for a range of synthetic transformations.

- **Oxidation to Aldehyde:** Mild oxidizing agents such as manganese dioxide ( $\text{MnO}_2$ ) or pyridinium chlorochromate (PCC) can selectively oxidize the primary alcohol to 6-methyl-2-pyridinecarboxaldehyde, a valuable intermediate for further carbon-carbon bond-forming reactions.
- **Halogenation:** The hydroxyl group can be readily converted to a good leaving group, such as a chloride, using reagents like thionyl chloride ( $\text{SOCl}_2$ ).<sup>[5]</sup> This transformation proceeds via an  $\text{S}_\text{N}2$  mechanism, especially in the presence of a non-nucleophilic base like pyridine, and opens the door to a variety of nucleophilic substitution reactions.<sup>[5]</sup>

### Reaction Schematic: Key Transformations



[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of **6-Methyl-2-pyridinemethanol**.

### The Pyridine Ring as a Ligand

The nitrogen atom of the pyridine ring, in conjunction with the oxygen of the hydroxymethyl group, allows **6-Methyl-2-pyridinemethanol** to function as an effective N,O-bidentate ligand. This chelation enhances the stability of metal complexes and finds applications in catalysis. For

instance, it can be used to synthesize cobalt(II) complexes that have been studied for their ability to cleave DNA.

## Applications in Drug Discovery and Development

While direct incorporation of **6-Methyl-2-pyridinemethanol** into final drug structures is not extensively documented in publicly available literature, its derivatives are crucial intermediates. The pyridine scaffold is a common motif in a vast number of pharmaceuticals due to its ability to participate in hydrogen bonding and its favorable pharmacokinetic properties. Phenyl(pyridin-2-yl)methanol derivatives, for example, are important chiral backbones in the synthesis of various bioactive compounds.<sup>[6]</sup>

## Safety, Handling, and Storage

As with all chemical reagents, adherence to strict safety protocols is paramount.

- **Hazard Summary:** **6-Methyl-2-pyridinemethanol** is classified as an irritant, causing skin and serious eye irritation.<sup>[1]</sup> It may also cause respiratory irritation.<sup>[1]</sup>
- **Personal Protective Equipment (PPE):** Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
- **Disposal:** Dispose of waste in accordance with all local, state, and federal regulations.

## Conclusion

**6-Methyl-2-pyridinemethanol** is a synthetically versatile and valuable building block. Its accessible synthesis and the differential reactivity of its functional groups make it a strategic choice for the construction of complex molecular targets. A thorough understanding of its chemical behavior, as outlined in this guide, is key to unlocking its full potential in innovative research and development.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 6-Methyl-2-pyridylmethanol | C<sub>7</sub>H<sub>9</sub>NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. spectrabase.com [spectrabase.com]
- 4. CN104610134A - Preparation method of 6-methyl-2-pyridyl methanol - Google Patents [patents.google.com]
- 5. SOCl<sub>2</sub> and PBr<sub>3</sub> - Chemistry Steps [chemistrysteps.com]
- 6. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
- To cite this document: BenchChem. [6-Methyl-2-pyridinemethanol: A Technical Guide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b071962#6-methyl-2-pyridinemethanol-cas-number-1122-71-0]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)